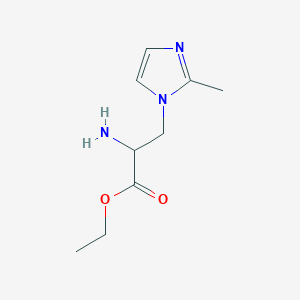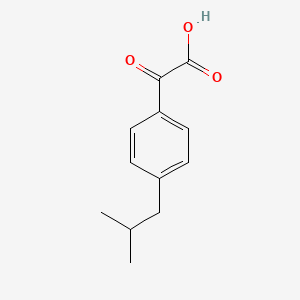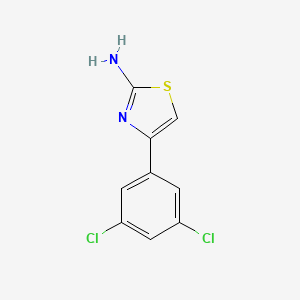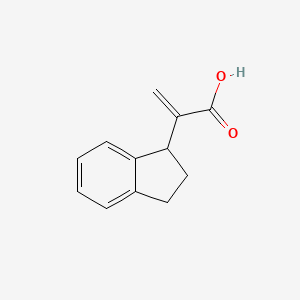
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is an organic compound featuring a unique structure that combines an indene moiety with a propenoic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Hydrogenation: Indene is hydrogenated to produce 2,3-dihydroindene.
Alkylation: The 2,3-dihydroindene undergoes alkylation with a suitable alkyl halide to introduce the prop-2-enoic acid group.
Oxidation: The final step involves the oxidation of the alkylated product to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenoic acid group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in anti-inflammatory and anticancer research.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular membranes.
相似化合物的比较
Indene: The parent hydrocarbon, lacking the propenoic acid group.
2,3-Dihydroindene: The hydrogenated form of indene.
Cinnamic Acid: Similar structure with a phenyl group instead of the indene moiety.
Uniqueness: 2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is unique due to its combination of the indene and propenoic acid functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
属性
CAS 编号 |
195071-09-1 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O2/c1-8(12(13)14)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,1,6-7H2,(H,13,14) |
InChI 键 |
AOHOFEXMHIGKCV-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1CCC2=CC=CC=C12)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


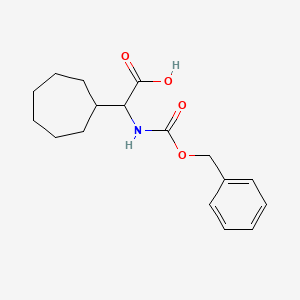
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
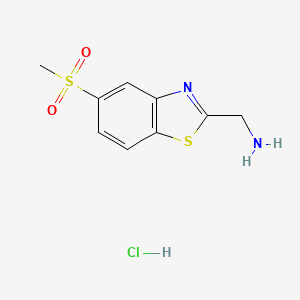
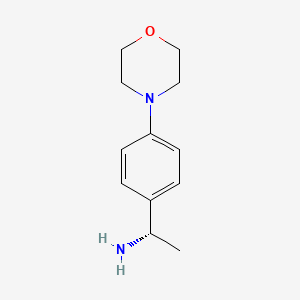

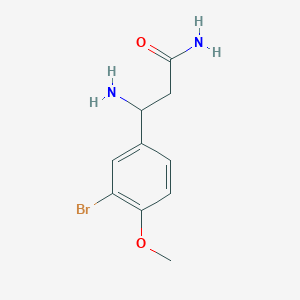
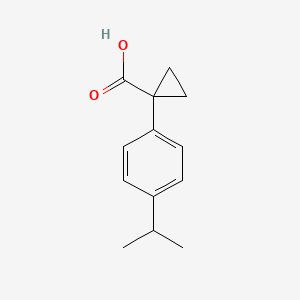
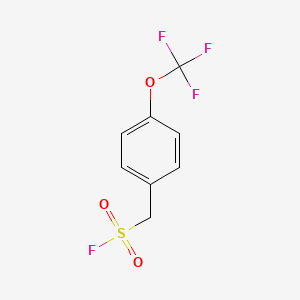

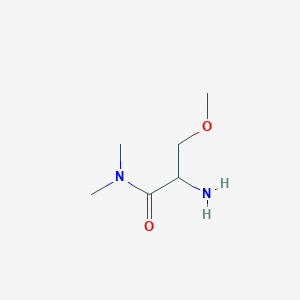
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
